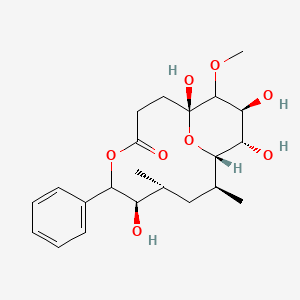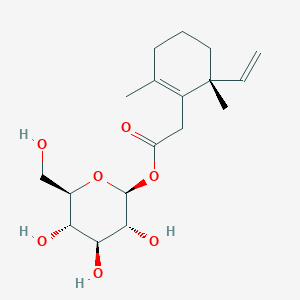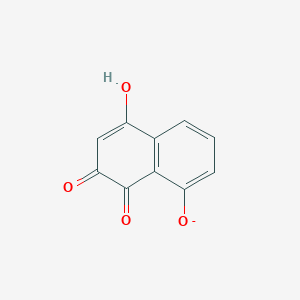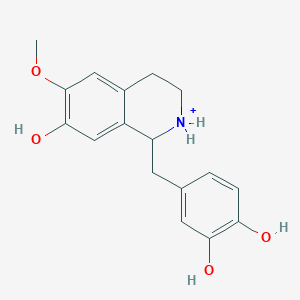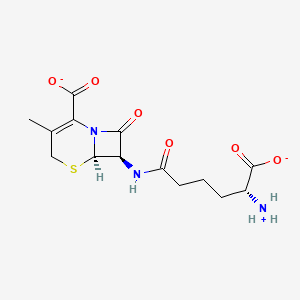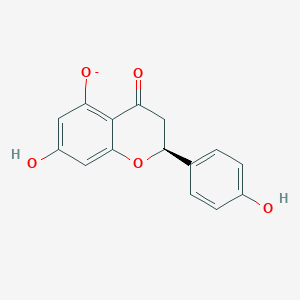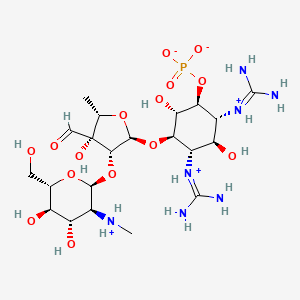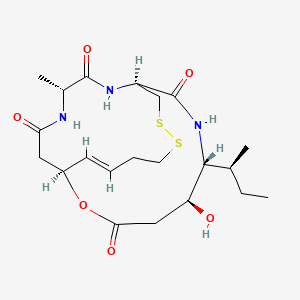
(-)-spiruchostatin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiruchostatin B is a spiruchostatin with molecular formula C21H33N3O6S2 originally isolated from a Pseudomonas culture broth. It has a role as a bacterial metabolite, an EC 3.5.1.98 (histone deacetylase) inhibitor and an antineoplastic agent. It is a spiruchostatin, an organic heterobicyclic compound, an organic disulfide and a macrocyclic lactone.
Applications De Recherche Scientifique
1. Cancer Therapy Applications
(-)-Spiruchostatin B, a potent histone deacetylase (HDAC) inhibitor, demonstrates significant promise in cancer therapy, particularly in the treatment of leukemia. Research indicates that this compound induces cytotoxic effects in certain leukemia cell lines, particularly in NALM-6 human B cell leukemia cells. This cytotoxicity is mediated through the induction of histone acetylation via HDAC inhibition, leading to apoptosis driven by caspase activation in these cells (Kanno et al., 2011). Furthermore, this compound has been observed to enhance radiation-induced apoptosis in lymphoma cells, suggesting its potential role as a radiation therapy sensitizer. This enhancement in apoptosis is attributed to increased reactive oxygen species generation, indicating a complex mechanism of action involving redox signaling (Rehman et al., 2016).
2. Insights into Mechanisms of Action
The scientific understanding of this compound's mechanisms of action has been significantly advanced by research studies. It is shown that the compound's effects involve modulation of intracellular reactive oxygen species, particularly H2O2, and triggering of both intrinsic and extrinsic apoptotic pathways (Rehman et al., 2014). Additionally, the expression of p21waf1/cip1, a cell cycle regulatory protein, is significantly increased by this compound before apoptosis induction, implying a role in cell cycle arrest (Kanno et al., 2011).
3. Synthesis and Structural Analysis
The advancement in the synthesis of this compound has been a pivotal step in enabling its research applications. Studies have achieved total synthesis, confirming its structure and opening avenues for the creation of analogues (Yurek-George et al., 2004). Such synthetic advancements are crucial for further exploration of its pharmacological potential and mechanism of action.
4. Potential Applications Beyond Cancer
Research has extended beyond cancer therapy, exploring the potential of this compound in other medical conditions. For instance, its inhibitory effect on fibroblast proliferation and differentiation suggests a possible application in treating idiopathic pulmonary fibrosis. This indication is based on its ability to inhibit class I enzymes selectively, different from other nonspecific HDAC inhibitors (Davies et al., 2012).
Propriétés
Formule moléculaire |
C21H33N3O6S2 |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
(1S,5S,6R,9S,15E,20R)-6-[(2S)-butan-2-yl]-5-hydroxy-20-methyl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone |
InChI |
InChI=1S/C21H33N3O6S2/c1-4-12(2)19-16(25)10-18(27)30-14-7-5-6-8-31-32-11-15(21(29)24-19)23-20(28)13(3)22-17(26)9-14/h5,7,12-16,19,25H,4,6,8-11H2,1-3H3,(H,22,26)(H,23,28)(H,24,29)/b7-5+/t12-,13+,14+,15+,16-,19+/m0/s1 |
Clé InChI |
MJHZJODQLYCXHE-WXZCCWHXSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H]\2CC(=O)N[C@@H](C(=O)N[C@H](CSSCC/C=C2)C(=O)N1)C)O |
SMILES canonique |
CCC(C)C1C(CC(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C)O |
Synonymes |
(1S,7E,9S,13S,14R,19R)-14-sec-butyl-13-hydroxy-19-methyl-3,4-dithia-15,17,20-triazabicyclo(7.7.6)docos-7-ene-11,16,18,21-tetrone spiruchostatin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-2-furancarboxamide](/img/structure/B1264249.png)

